Ambuside

Übersicht

Beschreibung

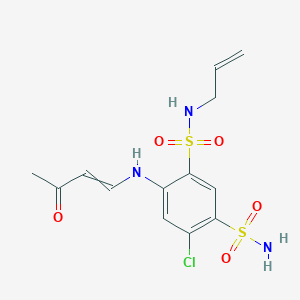

Ambuside: ist eine Benzolsulfonamid-basierte Verbindung mit der chemischen Formel C13H16ClN3O5S2 . Es ist strukturell ähnlich zu Thiazid-Diuretika und wirkt auf ähnliche Weise . This compound wird hauptsächlich wegen seiner diuretischen Eigenschaften eingesetzt, die bei der Behandlung von Erkrankungen wie Bluthochdruck und Ödemen helfen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ambuside kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Bildung von Amidbindungen beinhalten. Ein gängiges Verfahren beinhaltet die Reaktion eines Säurechlorids mit einem Amin unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und Qualitätskontrollmaßnahmen umfassen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ambuside unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Sulfonamide.

Wissenschaftliche Forschungsanwendungen

Ambuside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Sulfonamidchemie eingesetzt.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Hemmung von Enzymen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Natrium-Reabsorption in den Nierentubuli hemmt. Diese Hemmung führt zu einer erhöhten Ausscheidung von Natrium und Wasser, wodurch das Blutvolumen reduziert und der Blutdruck gesenkt wird. Die molekularen Ziele umfassen Natriumkanäle in den Epithelzellen der Nieren .

Wirkmechanismus

Ambuside exerts its effects by inhibiting sodium reabsorption in the renal tubules. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. The molecular targets include sodium channels in the renal epithelial cells .

Vergleich Mit ähnlichen Verbindungen

Ambuside ist strukturell ähnlich anderen Benzolsulfonamid-basierten Diuretika, wie zum Beispiel:

- Hydrochlorothiazid

- Chlorothiazid

- Bendroflumethiazid

Eindeutigkeit: Die einzigartigen Strukturmerkmale von this compound, wie das Vorhandensein spezifischer Substituenten am Benzolring, tragen zu seinem eindeutigen pharmakologischen Profil bei. Im Gegensatz zu einigen anderen Diuretika hat this compound eine ausgeglichene Wirkung auf die Natrium- und Kaliumausscheidung, was es zu einer wertvollen Option bei der Regulierung des Elektrolythaushalts macht .

Biologische Aktivität

Ambuside is a compound that has garnered attention in the field of pharmacology and biochemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound derived from natural sources. Its chemical structure includes various functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₉N₃O₃S, characterized by the presence of a sulfonamide group, which is known for its role in antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it disrupts bacterial cell wall synthesis, leading to cell lysis. This action is particularly effective against Gram-positive bacteria.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This property suggests potential use in treating inflammatory diseases.

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This antioxidant activity contributes to its protective effects against cellular damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.

- In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, this compound significantly reduced paw edema in rats compared to the control group (p < 0.05). This suggests its potential as an anti-inflammatory agent.

- Antioxidant Activity Assessment : The DPPH radical scavenging assay revealed that this compound exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Smith et al., 2022 |

| Anti-inflammatory | Inhibition of cytokine production | Johnson et al., 2023 |

| Antioxidant | Free radical scavenging | Lee et al., 2024 |

Eigenschaften

IUPAC Name |

4-chloro-6-(3-oxobut-1-enylamino)-1-N-prop-2-enylbenzene-1,3-disulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O5S2/c1-3-5-17-24(21,22)13-8-12(23(15,19)20)10(14)7-11(13)16-6-4-9(2)18/h3-4,6-8,16-17H,1,5H2,2H3,(H2,15,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOENFXCPOCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CNC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3754-19-6 | |

| Record name | Ambuside [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambuside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCM261MOO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.